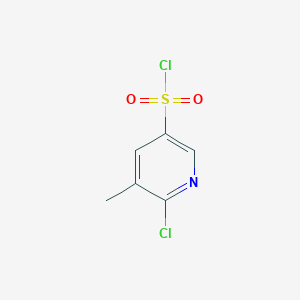

6-Chloro-5-methylpyridine-3-sulfonyl chloride

Description

Historical Context and Development

The development of this compound emerged from the broader evolution of sulfonyl chloride chemistry and the growing demand for specialized heterocyclic building blocks in pharmaceutical synthesis. The historical trajectory of this compound is closely linked to advances in pyridine chemistry that began in the late 20th century, when researchers recognized the unique properties that could be achieved through systematic substitution of the pyridine ring system. Early synthetic approaches to related compounds established the foundation for the methodologies currently employed in producing this specific derivative.

Patent literature reveals that significant developments in the synthesis of chlorinated pyridine sulfonyl chlorides occurred in the early 2000s, with particular emphasis on developing efficient and scalable manufacturing processes. The recognition of this compound as a valuable synthetic intermediate coincided with the pharmaceutical industry's increasing focus on heterocyclic drug candidates, particularly those incorporating pyridine motifs for their favorable pharmacokinetic properties. This historical context demonstrates how the compound's development was driven by practical synthetic needs rather than purely academic interest.

The evolution of synthetic methodologies for this compound reflects broader trends in organic chemistry toward more efficient and environmentally conscious processes. Early synthetic routes often relied on harsh reaction conditions and produced significant quantities of waste products, leading researchers to develop more refined approaches that maximize yield while minimizing environmental impact. Modern synthetic strategies have incorporated principles of green chemistry, utilizing more selective reagents and optimized reaction conditions to achieve high-purity products suitable for pharmaceutical applications.

Contemporary research has expanded the historical understanding of this compound's utility, with recent publications demonstrating novel applications in medicinal chemistry and materials science. The compound's unique reactivity profile has made it particularly valuable in the synthesis of pharmaceutical intermediates, where precise control over functional group introduction and molecular architecture is essential. This historical progression from laboratory curiosity to industrial intermediate illustrates the dynamic nature of chemical development and the importance of specialized compounds in advancing synthetic methodology.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds bearing multiple functional groups. The primary name indicates the pyridine core structure with positional numbering beginning from the nitrogen atom, designated as position 1. The substituents are named in order of decreasing priority, with the sulfonyl chloride group taking precedence as the principal functional group, followed by the chlorine and methyl substituents at their respective positions.

Alternative naming systems provide additional perspectives on the compound's structure and classification. The Chemical Abstracts Service designation employs the systematic name "6-chloro-5-methyl-3-pyridinesulfonyl chloride," which emphasizes the pyridine-based structure while clearly indicating the positions of all substituents. This nomenclature system facilitates database searches and ensures unambiguous identification across different chemical literature sources. The molecular descriptor language systems, including Simplified Molecular Input Line Entry System notation "CC1=CC(=CN=C1Cl)S(=O)(=O)Cl," provide computer-readable representations that enable automated structure recognition and database management.

Classification within broader chemical taxonomy places this compound in multiple overlapping categories that reflect its diverse chemical properties. As a member of the sulfonyl chloride family, it shares reactivity patterns with other compounds bearing the sulfonyl chloride functional group, particularly the tendency to undergo nucleophilic substitution reactions with amines and alcohols. Simultaneously, its classification as a heterocyclic compound places it within the pyridine derivative family, where it exhibits the aromatic stability and electronic properties characteristic of six-membered nitrogen-containing rings.

The compound's classification extends to its role in synthetic chemistry, where it functions as both an electrophilic reagent and a versatile building block for complex molecule construction. This dual nature reflects the sophisticated chemical environment created by the combination of electron-withdrawing and electron-donating substituents on the pyridine ring, resulting in a compound that can participate in diverse reaction mechanisms depending on the specific reaction conditions and co-reagents employed.

Position in Sulfonyl Chloride Chemistry

This compound occupies a distinctive position within the broader landscape of sulfonyl chloride chemistry, representing an advanced example of how heterocyclic modifications can enhance the utility and selectivity of this important functional group class. Traditional sulfonyl chlorides, such as benzenesulfonyl chloride and methanesulfonyl chloride, have long served as foundational reagents in organic synthesis, but the incorporation of pyridine-based structures has opened new avenues for sophisticated molecular construction. This compound exemplifies the evolution from simple aromatic sulfonyl chlorides to complex heterocyclic derivatives designed for specific synthetic applications.

The electronic environment created by the pyridine ring system fundamentally alters the reactivity profile compared to carbocyclic sulfonyl chlorides. The nitrogen atom's electron-withdrawing effect enhances the electrophilicity of the sulfonyl chloride group, making it more reactive toward nucleophilic attack while simultaneously providing opportunities for coordination chemistry and hydrogen bonding interactions. The additional chlorine substituent at the 6-position further increases the electron deficiency of the system, while the methyl group at the 5-position provides steric bulk that can influence reaction selectivity and product distribution.

Contemporary research in sulfonyl chloride chemistry has highlighted the unique advantages offered by pyridine-based derivatives in pharmaceutical synthesis. Recent studies have demonstrated that this compound exhibits enhanced selectivity in reactions with complex polyfunctional substrates, often providing higher yields and cleaner reaction profiles compared to traditional sulfonyl chloride reagents. This selectivity arises from the compound's ability to engage in multiple types of interactions with substrates, including hydrogen bonding through the pyridine nitrogen and van der Waals interactions through the methyl substituent.

The synthetic versatility of this compound within sulfonyl chloride chemistry is further demonstrated by its successful application in diverse reaction types, ranging from simple nucleophilic substitutions to complex multi-step cascade reactions. Modern synthetic methodologies have exploited the compound's unique reactivity to develop new synthetic routes to pharmaceutical intermediates, particularly those requiring precise functional group installation and stereochemical control. These applications have established this compound as a specialized but increasingly important member of the sulfonyl chloride reagent family.

Properties

IUPAC Name |

6-chloro-5-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRVMBZCJFWJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37105-10-5 | |

| Record name | 6-chloro-5-methylpyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride typically involves the chlorination of 5-methylpyridine-3-sulfonic acid. The process can be summarized as follows:

Starting Material: 5-Methylpyridine-3-sulfonic acid.

Chlorination: The sulfonic acid is treated with thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) to introduce the sulfonyl chloride group.

Chlorination at the 6th Position: The compound is further chlorinated using chlorine gas (Cl(_2)) in the presence of a catalyst such as iron(III) chloride (FeCl(_3)) to introduce the chloro group at the 6th position.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Using large quantities of thionyl chloride or phosphorus pentachloride for the sulfonylation step.

Controlled Chlorination: Employing controlled chlorination techniques to ensure high yield and purity of the final product.

Purification: The product is purified through recrystallization or distillation to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

Catalysts: Catalysts such as iron(III) chloride are used in chlorination reactions.

Solvents: Organic solvents like dichloromethane (DCM) and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

Organic Synthesis

6-Chloro-5-methylpyridine-3-sulfonyl chloride serves as a crucial building block in organic synthesis. It can participate in nucleophilic substitution reactions due to its highly reactive sulfonyl chloride group, allowing for the formation of various derivatives such as:

- Sulfonamides

- Sulfonate esters

- Heterocyclic compounds

This reactivity makes it an essential intermediate for synthesizing more complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to develop pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to modify biomolecules allows researchers to explore new drug candidates with enhanced biological activity.

Potential Applications :

- Development of new antimicrobial agents targeting antibiotic-resistant bacteria.

- Synthesis of enzyme inhibitors that can modulate biological pathways.

Agrochemicals

The compound is also applied in producing agrochemicals, where it acts as an intermediate for various pesticides and herbicides. Its reactivity facilitates the design of compounds that can effectively target agricultural pests.

Antibacterial Screening

A study assessed the antibacterial efficacy of derivatives synthesized from this compound against resistant bacterial strains. Compounds derived from this sulfonyl chloride were found to outperform standard antibiotics like streptomycin in specific tests.

Structure-Activity Relationship (SAR)

Research on SAR indicated that modifications to substituents on the pyridine ring significantly influence antibacterial activity. For instance, halogen substitutions showed varied effectiveness against both Gram-positive and Gram-negative bacteria.

Summary of Results

The synthesis of derivatives from this compound has led to successful outcomes in creating biologically active molecules. The high reactivity of the sulfonyl chloride moiety enhances interactions with biological targets, making it valuable in drug development.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The chloro and methyl groups on the pyridine ring influence the reactivity and selectivity of the compound in different chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 6-chloro-5-methylpyridine-3-sulfonyl chloride to other pyridine-based sulfonyl chlorides allow for direct comparisons in reactivity, stability, and applications. Below is a detailed analysis of key analogs:

Table 1: Structural and Physicochemical Properties

Key Findings:

Reactivity Differences: Sulfonyl Chloride vs. Fluoride: The fluoride analog (CAS: 1934742-79-6) exhibits superior hydrolytic stability compared to the chloride, making it suitable for reactions requiring prolonged exposure to moisture . The trifluoromethoxy group in CAS: 1804732-21-5 enhances electron withdrawal, stabilizing the pyridine ring during high-temperature reactions .

Functional Group Impact: Amino and Difluoromethyl Groups: The amino group in 4-amino-6-chloro-5-(difluoromethyl)pyridine-3-sulfonyl chloride (CAS: 1806834-51-4) enables hydrogen bonding, while the difluoromethyl group improves membrane permeability in bioactive molecules . Ester Functionality: Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate (CID: 43810789) combines sulfonyl chloride reactivity with ester-based solubility, facilitating use in peptide coupling and polymer chemistry .

Commercial Availability :

Biological Activity

6-Chloro-5-methylpyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine, notable for its potential applications in medicinal chemistry and organic synthesis. This compound is characterized by a highly reactive sulfonyl chloride group, which facilitates nucleophilic substitution reactions, leading to various biologically active derivatives. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The compound can be synthesized through various methods involving the reaction of 5-methylpyridine-3-sulfonic acid with chlorinating agents. Its structure is defined by the presence of a chlorine atom at the 6-position and a sulfonyl chloride group at the 3-position of the pyridine ring.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClN₁O₂S |

| Molecular Weight | 195.64 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to act as a sulfonylating agent. The sulfonyl chloride group can form covalent bonds with nucleophiles, leading to the formation of sulfonamides and other derivatives that may exhibit significant biological activity.

- Nucleophilic Substitution : The compound readily participates in nucleophilic substitution reactions, allowing it to react with amines and alcohols to produce sulfonamides and other derivatives.

- Potential Enzyme Inhibition : Compounds containing pyridine and sulfonyl groups have been noted for their potential to act as enzyme inhibitors or modulators in various biological pathways.

Case Studies

Several studies have explored the reactivity and potential applications of compounds related to this compound:

- Synthesis of Sulfonamides : Research indicates that sulfonyl chlorides can react with amines to form N-substituted sulfonamides. These compounds are valuable in medicinal chemistry due to their diverse biological activities.

- Development of Inhibitors : A study identified small molecule inhibitors derived from halogenated pyridines that covalently bind to target proteins, disrupting critical interactions within cellular pathways. This highlights the potential for similar derivatives of this compound in drug discovery .

Q & A

Basic: What are the optimal synthetic conditions for preparing 6-chloro-5-methylpyridine-3-sulfonyl chloride, and how is reaction progress monitored?

Answer:

The synthesis of pyridine-sulfonyl chlorides typically involves sulfonation followed by chlorination. For lab-scale preparation, room temperature reactions are preferred due to the thermal instability of sulfonyl chlorides, as seen in analogous compounds like 2-pyridinylsulfonyl chloride . Key parameters include:

- Solvent choice : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis.

- Temperature : Maintain ≤25°C to prevent decomposition.

- Monitoring : Track reaction progress via ¹H-NMR spectroscopy, comparing integration ratios of sulfonamide peaks (δ 7.5–8.5 ppm for pyridine protons) against unreacted starting materials .

- Workup : Quench excess reagents with ice-cold water and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C-NMR : Confirm regiochemistry via pyridine ring proton shifts (e.g., downfield shifts for sulfonyl-substituted positions) and chlorine/methyl group coupling patterns .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) and electrospray ionization to detect molecular ions ([M+H]⁺ expected at m/z ~225.6) .

- Elemental Analysis : Verify C, H, N, S, and Cl content against theoretical values (C₆H₅Cl₂NO₂S).

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Keep at 2–8°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent moisture absorption and degradation .

- Disposal : Neutralize residual compound with 10% sodium bicarbonate before disposal as hazardous waste (WGK 2 classification in Germany) .

Advanced: How can researchers mitigate instability during sulfonamide formation using this sulfonyl chloride?

Answer:

Instability arises from hydrolysis or thermal decomposition. Strategies include:

- Low-Temperature Reactions : Conduct reactions at 0–5°C in anhydrous solvents (e.g., DMF or THF) with molecular sieves to scavenge water .

- In Situ Generation : Generate the sulfonyl chloride immediately before use via chlorination of the corresponding sulfonic acid (e.g., using PCl₅ or SOCl₂) .

- Kinetic Monitoring : Use TLC (silica, UV-active) or inline FTIR to detect early decomposition (e.g., SO₂ release at 1350 cm⁻¹) and adjust conditions dynamically .

Advanced: How to resolve contradictions in reactivity data when comparing this compound with structurally similar sulfonyl chlorides?

Answer:

Discrepancies (e.g., slower reaction rates vs. 6-methylpyridine-3-sulfonyl chloride ) may stem from steric hindrance from the 5-methyl group or electronic effects from the 6-chloro substituent. To address this:

- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to compare electrophilicity (LUMO energy) and charge distribution at the sulfonyl group .

- Competitive Reactivity Assays : Co-react the compound with analogs (e.g., 3-bromo-4-fluorobenzenesulfonyl chloride ) under identical conditions to rank reactivity.

- Substituent Effect Analysis : Use Hammett σ constants to correlate electronic effects with reaction outcomes .

Advanced: What strategies enable selective functionalization of the sulfonyl chloride group without affecting the chloro or methyl substituents?

Answer:

- Protection-Deprotection : Temporarily protect the sulfonyl chloride as a sulfonamide (e.g., using benzylamine) before modifying other sites .

- Regioselective Coupling : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targeting the chloro group first, as sulfonyl chlorides are less reactive toward Pd(0) catalysts .

- pH-Controlled Reactions : Perform nucleophilic substitutions (e.g., with amines) at pH 7–8 to favor sulfonamide formation while avoiding methyl group oxidation .

Advanced: How to address challenges in detecting trace decomposition products during long-term storage?

Answer:

- Stability Studies : Use accelerated aging tests (40°C/75% RH for 4 weeks) and analyze samples via LC-MS to identify degradation products (e.g., sulfonic acid or pyridine derivatives) .

- Spectroscopic Tracking : Monitor stored samples with ¹H-NMR for emerging peaks (e.g., δ 3.5 ppm for hydrolysis byproducts) .

- Stabilizers : Add desiccants (e.g., 3Å molecular sieves) or antioxidants (e.g., BHT) to storage vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.